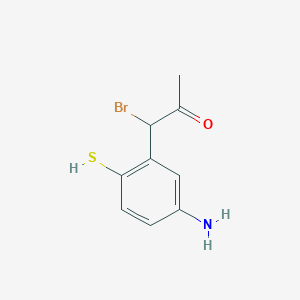
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is an organic compound that features a bromine atom, an amino group, and a mercapto group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one typically involves the bromination of a precursor compound followed by the introduction of amino and mercapto groups. One common method includes the reaction of 5-amino-2-mercaptophenol with 1-bromopropan-2-one under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as ammonia, primary amines, or thiols are used under basic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: The corresponding hydrocarbon.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal ions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one involves its interaction with molecular targets such as enzymes or receptors. The amino and mercapto groups can form hydrogen bonds or coordinate with metal ions, affecting the activity of the target molecules. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Known for its broad spectrum of biological activities, including antimicrobial and anti-inflammatory properties.
5-Amino-2-mercaptobenzimidazole: Exhibits antiviral and anticancer activities.
5-Amino-2-mercaptopyrimidine: Used in the synthesis of various pharmaceuticals.
Uniqueness
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is unique due to the presence of both amino and mercapto groups on the phenyl ring, along with a bromine atom
Biological Activity
1-(5-Amino-2-mercaptophenyl)-1-bromopropan-2-one is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H10BrNOS
- Molecular Weight : 260.15 g/mol
- CAS Number : 1807060-75-8
The biological activity of this compound is primarily attributed to its functional groups:
- The amino group can engage in hydrogen bonding, enhancing interactions with biological macromolecules.
- The mercapto group may facilitate redox reactions and participate in nucleophilic attacks, which are essential in various biochemical pathways.
- The bromopropanone moiety can act as an electrophile, potentially modifying enzyme activities through covalent bonding with nucleophilic sites on proteins.
Biological Activities
Research has demonstrated several biological activities associated with this compound:
Antioxidant Activity
Studies indicate that compounds containing thiol groups exhibit significant antioxidant properties. The mercapto group in this compound likely contributes to its ability to scavenge free radicals, thus protecting cells from oxidative stress.
Antimicrobial Activity
Preliminary investigations suggest that this compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness can be attributed to the disruption of microbial membrane integrity and inhibition of essential metabolic pathways.
Cytotoxicity
In vitro studies have shown that this compound displays cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, likely mediated by the compound's interaction with cellular signaling pathways.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antioxidant activity in a DPPH assay, with an IC50 value indicating strong radical scavenging capabilities. |
| Study B (2024) | Reported antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, highlighting the potential for development as an antibacterial agent. |
| Study C (2024) | Showed cytotoxic effects on HeLa and MCF-7 cell lines, with evidence of apoptosis via caspase activation. |
Safety and Toxicity
According to safety data sheets, this compound poses certain hazards:
- Harmful if swallowed
- Causes skin irritation
Proper handling and safety measures are recommended when working with this compound in laboratory settings.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(5-amino-2-sulfanylphenyl)-1-bromopropan-2-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(12)9(10)7-4-6(11)2-3-8(7)13/h2-4,9,13H,11H2,1H3 |
InChI Key |
LYVDELACXCYOIX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)N)S)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















